

Application Notes and Protocols for Indium-113m Radiolabeling of Antibodies

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Compound of Interest

Compound Name: Indium-113

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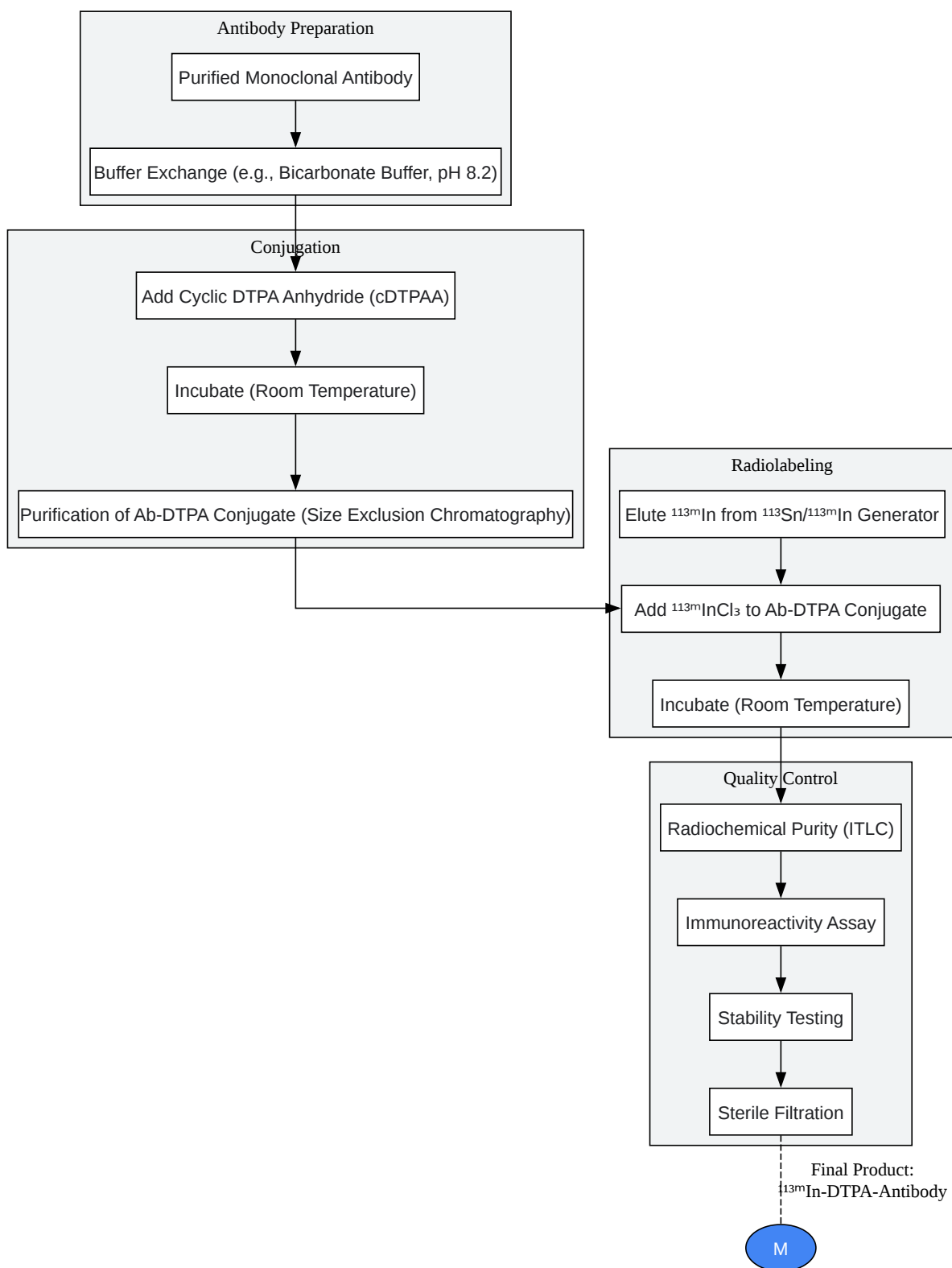
Introduction

Indium-113m (^{113m}In) is a short-lived radionuclide with favorable characteristics for diagnostic imaging in nuclear medicine. Its 100-minute half-life and 390 keV gamma emission make it suitable for single-photon emission computed tomography (SPECT). The convenient availability of ^{113m}In from a long-lived tin-113/**indium-113m** ($^{113}\text{Sn}/^{113m}\text{In}$) generator system further enhances its utility.[1][2] Radiolabeling of monoclonal antibodies (mAbs) with ^{113m}In allows for targeted imaging of specific antigens in vivo, which is a valuable tool in radioimmunodetection studies for cancer and other diseases.

The labeling process typically involves a bifunctional chelating agent, such as diethylenetriaminepentaacetic acid (DTPA), which is first covalently attached to the antibody.[3][4] This modified antibody can then securely bind the metallic radionuclide, ^{113m}In . This document provides a detailed protocol for the conjugation of antibodies with DTPA and their subsequent radiolabeling with ^{113m}In , along with methods for quality control of the final radiolabeled product.

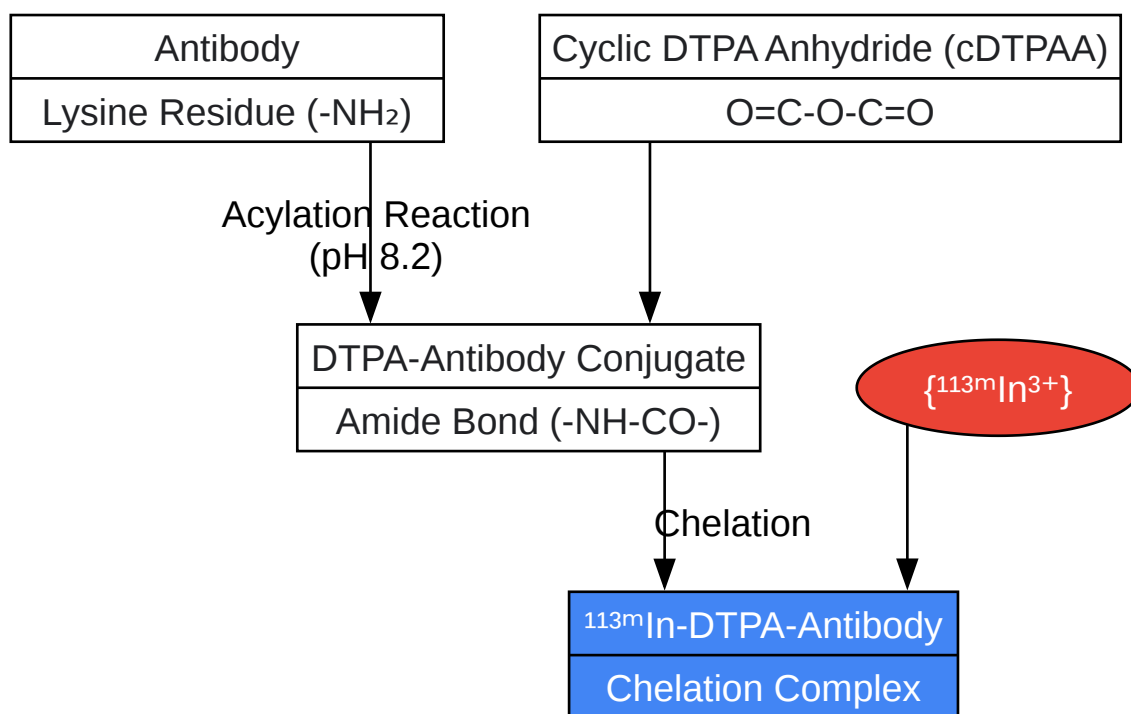
Experimental Workflow and Chemical Conjugation

The overall process for producing ^{113m}In -labeled antibodies involves several key stages, from antibody preparation and conjugation to the final quality control checks. The following diagrams illustrate the experimental workflow and the chemical conjugation reaction.



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Caption: Experimental workflow for ^{113m}In radiolabeling of antibodies.



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Caption: DTPA conjugation to an antibody and subsequent ^{113m}In chelation.

Experimental Protocols

1. Materials and Reagents

- Monoclonal Antibody (mAb): Purified and at a concentration of 5-10 mg/mL.
- Cyclic DTPA anhydride (cDTPAA).
- Dimethyl sulfoxide (DMSO).
- Sodium Bicarbonate Buffer (0.1 M, pH 8.2).
- Phosphate Buffered Saline (PBS, pH 7.4).
- $^{113}\text{Sn}/^{113m}\text{In}$ Generator.
- 0.05 M Hydrochloric Acid (HCl).

- Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-50).
- Instant Thin Layer Chromatography (ITLC) strips.
- Mobile Phase for ITLC (e.g., 0.9% Saline or DTPA solution).
- Sterile, pyrogen-free vials.

2. Antibody-DTPA Conjugation

This protocol is for the covalent attachment of the chelator DTPA to the antibody.

- Antibody Preparation:
 - Perform a buffer exchange to transfer the antibody into 0.1 M Sodium Bicarbonate Buffer (pH 8.2). This can be done using dialysis or a centrifugal filtration device.
 - Adjust the antibody concentration to at least 10 mg/mL.[\[5\]](#)
- cDTPAA Preparation:
 - Dissolve the cyclic DTPA anhydride (cDTPAA) in anhydrous DMSO immediately before use.
- Conjugation Reaction:
 - Add the cDTPAA solution to the antibody solution. A molar ratio of 5:1 (cDTPAA to antibody) is often a good starting point.[\[5\]](#)
 - Incubate the reaction mixture for 5-10 minutes at room temperature with gentle mixing.
- Purification of the Antibody-DTPA Conjugate:
 - Immediately after incubation, purify the conjugate from unreacted cDTPAA and its hydrolysis products using a size exclusion chromatography column (e.g., Sephadex G-50) pre-equilibrated with PBS (pH 7.4).
 - Collect the protein-containing fractions, which will elute in the void volume.

- Pool the fractions containing the purified Ab-DTPA conjugate.
- The purified conjugate can be stored for future use.

3. Radiolabeling with **Indium-113m**

This protocol describes the chelation of ^{113m}In by the DTPA-conjugated antibody.

- Elution of ^{113m}In :
 - Elute the $^{113}\text{Sn}/^{113m}\text{In}$ generator with sterile 0.05 M HCl according to the manufacturer's instructions. This will yield a solution of $^{113m}\text{InCl}_3$. Elution efficiency is typically around 70-80%.[\[2\]](#)
- Radiolabeling Reaction:
 - Add the desired amount of the $^{113m}\text{InCl}_3$ eluate (e.g., 3 mCi) to a sterile vial containing the purified Ab-DTPA conjugate (e.g., 1 mg).[\[5\]](#)
 - Gently mix the solution and incubate at room temperature for 15-30 minutes.

4. Quality Control

Quality control is essential to ensure the radiolabeled antibody is suitable for its intended application.

- Radiochemical Purity (RCP):
 - Determine the RCP using Instant Thin Layer Chromatography (ITLC).
 - Spot a small aliquot of the reaction mixture onto an ITLC strip.
 - Develop the chromatogram using a suitable mobile phase (e.g., 0.9% saline).
 - In this system, the ^{113m}In -DTPA-antibody remains at the origin, while free ^{113m}In migrates with the solvent front.

- Scan the strip using a radiochromatogram scanner to quantify the radioactivity at the origin and the front.
- Calculate the RCP as: $RCP (\%) = (\text{Counts at Origin} / \text{Total Counts}) \times 100$. A labeling efficiency of over 95% is generally desired.[5]
- Immunoreactivity:
 - The immunoreactive fraction (the percentage of radiolabeled antibody that can still bind to its target antigen) should be determined.
 - This is often done using a cell-binding assay with antigen-positive cells or an antigen-coated plate assay.[6]
 - The assay is performed under conditions of antigen excess to ensure all functional antibodies can bind.[6]
- Stability:
 - Assess the stability of the radiolabeled antibody in vitro by incubating it in human serum at 37°C for various time points and then re-evaluating the RCP.
- Sterility and Pyrogenicity:
 - For in vivo applications, the final product must be passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial. Standard tests for sterility and pyrogens should be performed.

Data Presentation

The following tables summarize key quantitative data related to the conjugation and quality control processes.

Table 1: Parameters for DTPA Conjugation Reaction

Parameter	Recommended Value	Expected Outcome/Comment	Reference
Antibody Concentration	≥ 10 mg/mL	Higher concentrations can improve conjugation efficiency.	[5]
Molar Ratio (cDTPAA:Ab)	5:1 to 10:1	Higher ratios increase the number of DTPA molecules per antibody but may decrease immunoreactivity.	[5][7]
Reaction pH	8.2 (Bicarbonate Buffer)	The acylation reaction is favored at a slightly alkaline pH.	[7]
DTPA molecules per Ab	1.8 - 2.2	This range often provides a good balance between high labeling efficiency and retained immunoreactivity.	[5]
Immunoreactivity Retention	$> 70\%$	High retention is critical for the antibody's targeting function.	[7]

Table 2: Quality Control Specifications for $^{113\text{m}}\text{In}$ -DTPA-Antibody

Parameter	Specification	Method	Reference
Radiochemical Purity	> 95%	Instant Thin Layer Chromatography (ITLC)	[5]
Radionuclidic Purity	> 99.9%	Determined by the quality of the generator eluate.	[1]
Immunoreactive Fraction	> 70%	Antigen binding assay (e.g., cell-based or solid-phase)	[6][7]
Stability in Serum	> 90% RCP after 4 hours	Incubation in human serum followed by ITLC analysis.	[3]
Sterility & Apyrogenicity	Sterile and Apyrogenic	Standard USP methods	-

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